2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-5-30-23-22(16(2)28-30)27-25(29(24(23)32)14-17-7-6-8-20(13-17)34-4)35-15-21(31)26-18-9-11-19(33-3)12-10-18/h6-13H,5,14-15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTFGVNMQRQOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Substituted pyrazolopyrimidines like this compound are of significant interest due to their potential as therapeutic agents. They may exhibit various biological activities including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The structure suggests potential inhibition of inflammatory pathways, possibly through modulation of key enzymes involved in inflammation.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, research on related pyrazolopyrimidine derivatives provides insights into potential applications:
- Anticancer Mechanisms : A study evaluating related compounds indicated that they could inhibit tumor growth by targeting specific signaling pathways involved in cell cycle regulation and apoptosis induction.
- Anti-inflammatory Studies : In silico docking studies have suggested that derivatives may act as inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammatory responses.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-6-(3-methoxyphenyl)methyl-pyrazolo[4,3-d]pyrimidine | Pyrazolo[4,3-d]pyrimidine core | Anticancer, anti-inflammatory |
| 1-Ethyl-6-(4-methoxyphenyl)methyl-pyrazolo[4,3-d]pyrimidine | Similar core with different substituents | Antimicrobial |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazolo[4,3-d]pyrimidine Core : This may involve condensation reactions between appropriate starting materials.
- Functionalization : Subsequent steps introduce the sulfanyl and acetamide groups through nucleophilic substitutions or acylation reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
- The compound is synthesized via multi-step organic reactions, including nucleophilic substitution, cyclization, and sulfanyl group incorporation. Key intermediates (e.g., pyrazolo-pyrimidinone cores) are prepared using methods described for structurally analogous compounds, such as coupling reactions with thioacetamide derivatives . Optimization involves adjusting reaction conditions (temperature, solvent polarity) and employing protecting groups for sensitive moieties (e.g., methoxyphenyl groups). Purity is assessed via HPLC (>95%) and LC-MS, with recrystallization in ethanol/water mixtures to remove byproducts .
Q. How can researchers confirm the structural identity of this compound?
- Use a combination of 1H/13C NMR to verify substituent positions (e.g., methoxy groups at 3- and 4-positions) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography (using SHELX programs ) is recommended for resolving ambiguities in stereochemistry or tautomeric forms. For example, SHELXL refinement can model disorder in the pyrazolo-pyrimidinone ring system .
Q. What analytical techniques are critical for assessing stability under experimental conditions?
- Conduct accelerated stability studies in solvents (DMSO, PBS) at 25°C and 40°C, monitoring degradation via HPLC. Thermo-gravimetric analysis (TGA) identifies decomposition temperatures, while FT-IR detects hydrolytic cleavage of the sulfanyl or acetamide groups. For light-sensitive moieties (e.g., methoxyphenyl), UV-vis spectroscopy under controlled illumination is advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Systematic substitution of the pyrimidinone core and acetamide side chain is critical. For example:
- Replace the 3-methoxyphenyl group with halogenated or bulkier aryl rings to enhance target binding .
- Modify the ethyl group at N1 to cyclopropyl or tert-butyl to alter pharmacokinetics .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) .
Q. What computational strategies can predict non-covalent interactions influencing crystallinity or solubility?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen bonding between the sulfanyl group and solvent molecules. Molecular dynamics simulations (e.g., GROMACS) assess packing efficiency in crystal lattices, which correlates with solubility . For example, methoxy groups may form CH-π interactions that reduce aqueous solubility, guiding the design of hydrophilic analogs .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Statistical Design of Experiments (DoE) identifies confounding variables (e.g., buffer pH, serum proteins). For instance, use a factorial design to test the compound’s IC50 under varying ATP concentrations in kinase assays .
- Cross-validate results with orthogonal methods:
- Compare enzyme inhibition (e.g., fluorescence polarization) with cellular viability (MTT assays) .
- Replicate studies in multiple cell lines to exclude cell-specific artifacts .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?
- Flow chemistry improves reproducibility of exothermic steps (e.g., cyclization reactions). For example, a continuous-flow reactor with temperature control (±1°C) prevents thermal degradation .
- Green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) reduce toxicity and simplify purification .
Q. How can crystallographic data be leveraged to optimize formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
